5-[(4-Bromophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
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Overview
Description
5-[(4-Bromophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by the presence of a bromophenyl group, a methylsulfanyl group, and a dimethylpyrido[2,3-d]pyrimidine core. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Bromophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step reactions. One common method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of automated reactors and controlled reaction conditions can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Bromophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to sulfone derivatives.
Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Sulfone Derivatives: From oxidation of the methylsulfanyl group.
Biaryl Compounds: From Suzuki–Miyaura coupling reactions.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and in the development of new heterocyclic compounds.
Biology: Investigated for its potential as an antiproliferative agent and kinase inhibitor.
Medicine: Explored for its therapeutic potential in treating cancer and inflammatory diseases.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[(4-Bromophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of cellular pathways. For example, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds share a similar core structure and exhibit various biological activities.
Thiazole Derivatives: Known for their antimicrobial and anti-inflammatory properties.
Uniqueness
5-[(4-Bromophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione is unique due to the presence of the bromophenyl and methylsulfanyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
5-[(4-bromophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2S/c1-19-14-13(15(21)20(2)16(19)22)12(7-8-18-14)23-9-10-3-5-11(17)6-4-10/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQVZPSRLBWHGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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